2-(2-Hydroxy-5-methylphenyl)acetic acid
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Overview
Description
2-(2-Hydroxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxyl group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of methyl benzyl cyanide in the presence of sulfuric acid, followed by neutralization with an alkali solution to obtain the sodium salt. The final product is obtained by acidification with an inorganic acid, followed by water washing and drying .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Hydroxy-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a carboxylic acid group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Contains an acetyl group and a methoxy group, which confer different chemical properties.
Uniqueness
2-(2-Hydroxy-5-methylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups on the phenyl ring provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(2-hydroxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
RDMFKTGZYKNWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC(=O)O |
Origin of Product |
United States |
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